2,2',3,3',6,6'-Hexachlorodiphenyl ether
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Overview
Description
2,2’,3,3’,6,6’-Hexachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H4Cl6O It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,6,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of 2,2’,3,3’,6,6’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,6,6’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Halogenated derivatives with different halogens or functional groups.
Scientific Research Applications
2,2’,3,3’,6,6’-Hexachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,6,6’-Hexachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and activate certain receptors, leading to changes in gene expression and cellular function. The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
Uniqueness
2,2’,3,3’,6,6’-Hexachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications and studies.
Properties
CAS No. |
117948-40-0 |
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Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,4-trichloro-3-(2,3,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-3-7(15)11(9(5)17)19-12-8(16)4-2-6(14)10(12)18/h1-4H |
InChI Key |
UESXDYAQZBZDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)OC2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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